TLR7 agonist T7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 agonist T7 is a small molecule that activates Toll-like receptor 7, a pattern recognition receptor involved in the innate immune response. These receptors are primarily expressed on antigen-presenting cells such as dendritic cells and macrophages. Activation of Toll-like receptor 7 leads to the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in antiviral and antitumor immunity .
Mechanism of Action
Target of Action
The primary target of TLR7 agonist T7 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the TLR family and is an intracellular receptor expressed on the membrane of endosomes .
Mode of Action
This compound interacts with its target, TLR7, and activates it . The activation of TLR7 induces inflammatory responses and elicits the development of antigen-specific immunity . The mechanism of action of TLR7 agonists is associated with the MYD88-dependent pathway and caspase-dependent mitochondrial pathway .
Biochemical Pathways
The activation of TLR7 triggers a series of biochemical pathways. TLR7/8 transmit signals through a myeloid differentiation primary response 88 (MyD88)-dependent pathway . This leads to the modulation of humoral and T-cell mediated immunity . The activation of these pathways results in the production of cytokines and chemokines, which play a crucial role in immune responses .
Pharmacokinetics
It is known that the pharmacokinetics (pk) of tlr7 agonists are linear and dose-proportional . The dose-dependent increases in IP-10 and IFNg are consistent with the TLR7/8 mechanism of action, over a dose range where clinical response was observed .
Result of Action
The activation of TLR7 by this compound results in molecular and cellular effects. It enhances DC activation as well as cellular immunity . This leads to improved humoral and T-cell mediated immunity . The activation of specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Action Environment
The action of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
TLR7 agonist T7 interacts with various biomolecules to exert its effects. It binds to TLR7, which is located in the endosomal compartments of immune cells. This binding triggers a cascade of biochemical reactions, leading to the activation of downstream signaling pathways. This compound has been shown to interact with proteins such as MyD88, IRAK4, and TRAF6, which are involved in the TLR7 signaling pathway. These interactions result in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In plasmacytoid dendritic cells, it induces the production of type I interferons and pro-inflammatory cytokines, enhancing the immune response. In macrophages, this compound promotes the production of cytokines such as TNF-α and IL-6. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors like NF-κB and IRF7. These effects contribute to the activation of both innate and adaptive immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TLR7 in the endosomal compartments of immune cells. This binding induces conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88. The MyD88 complex then activates IRAK4 and TRAF6, which in turn activate downstream signaling pathways involving NF-κB and IRF7. These transcription factors translocate to the nucleus, where they promote the expression of genes encoding pro-inflammatory cytokines and type I interferons. This cascade of events results in the activation of immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce a sustained immune response, with cytokine production and immune cell activation persisting for several days. The stability and degradation of this compound have also been investigated, revealing that the compound remains stable under physiological conditions for extended periods. Long-term effects on cellular function have been observed, including prolonged activation of immune cells and sustained cytokine production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stimulate immune responses without causing significant adverse effects. At high doses, the compound may induce excessive inflammation and immune activation, leading to potential toxic effects. Studies have identified threshold doses that balance efficacy and safety, ensuring optimal immune stimulation while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within immune cells. Upon binding to TLR7, it activates signaling pathways that lead to the production of cytokines and type I interferons. These signaling pathways involve the activation of transcription factors such as NF-κB and IRF7, which regulate the expression of genes involved in immune responses. Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported to the endosomal compartments of immune cells, where it binds to TLR7. This transport is mediated by adaptor proteins such as UNC93B1, which facilitate the trafficking of TLR7 to endosomes. Once in the endosomes, this compound accumulates and exerts its effects by activating TLR7 and downstream signaling pathways .
Subcellular Localization
This compound localizes to specific subcellular compartments to exert its activity. It primarily resides in the endosomal compartments of immune cells, where it interacts with TLR7. The localization of this compound to endosomes is essential for its function, as it allows the compound to bind to TLR7 and initiate signaling pathways. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
For example, the compound 7 (1 g, 2.5 mmol) is dissolved in anhydrous methanol, followed by the addition of excess sodium methoxide. The reaction mixture is then heated at 65°C for 1 hour .
Industrial Production Methods
Industrial production of TLR7 agonist T7 would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
TLR7 agonist T7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide and various alkyl halides.
Major Products
The major products of these reactions are typically modified versions of the original this compound molecule, with different substituents or functional groups introduced to enhance or modify its biological activity .
Scientific Research Applications
TLR7 agonist T7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of imidazoquinoline derivatives.
Biology: Investigated for its role in modulating the immune response, particularly in the context of antiviral and antitumor immunity.
Industry: Potential applications in the development of new immunotherapeutic agents and vaccine adjuvants.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A synthetic imidazoquinoline that activates Toll-like receptor 7 and is used as a topical treatment for certain skin conditions.
Resiquimod: Another imidazoquinoline that activates both Toll-like receptor 7 and Toll-like receptor 8, with applications in antiviral and anticancer therapies.
Gardiquimod: A synthetic compound that selectively activates Toll-like receptor 7 and is used in research on immune modulation.
Uniqueness
TLR7 agonist T7 is unique in its specific structural modifications, which enhance its agonistic activity and selectivity for Toll-like receptor 7.
Properties
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISKRYGYNSRNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does T7-EA exert its anti-cancer effects?
A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []
Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?
A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.